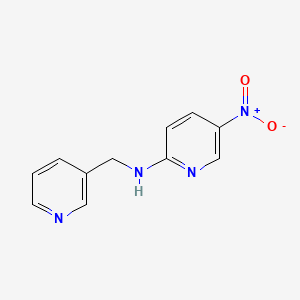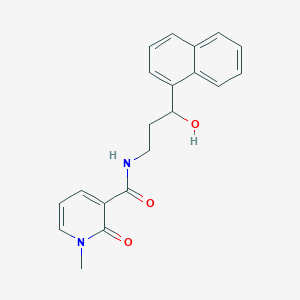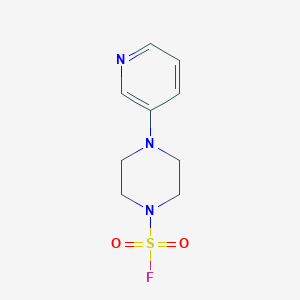
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride (PPSF) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes.
Applications De Recherche Scientifique
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit several serine proteases, including thrombin, trypsin, and factor Xa, which are involved in blood coagulation and other physiological processes. This compound has also been studied as a potential therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders.
Mécanisme D'action
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride inhibits serine proteases by irreversibly binding to their active site, which prevents the enzymes from carrying out their normal physiological functions. The binding of this compound to serine proteases is mediated by a covalent bond between the sulfonyl fluoride group of this compound and the active site serine residue of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticoagulant and anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and reduce the severity of neurological disorders in animal models. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the physiological functions of these enzymes. However, this compound has some limitations for lab experiments, including its irreversible inhibition of serine proteases, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, this compound can react with other nucleophiles in the experimental system, which can lead to non-specific effects.
Orientations Futures
Future research on 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride could focus on its potential applications in drug discovery and development. This compound could be used as a lead compound for the development of more potent and selective serine protease inhibitors. Additionally, this compound could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Further research could also investigate the potential therapeutic applications of this compound for various diseases, including cancer, inflammatory disorders, and neurological disorders.
Méthodes De Synthèse
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride can be synthesized by reacting 4-pyridin-3-ylpiperazine with sulfonyl fluoride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
4-pyridin-3-ylpiperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-16(14,15)13-6-4-12(5-7-13)9-2-1-3-11-8-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURZFHWTOZACBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)
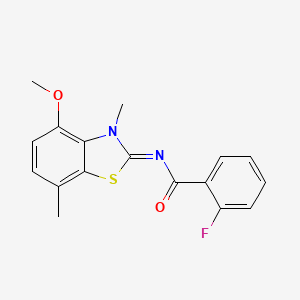
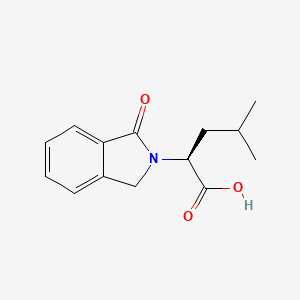
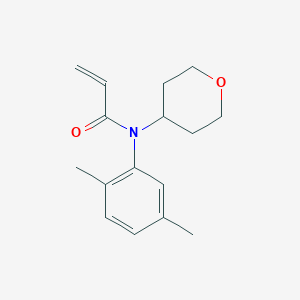
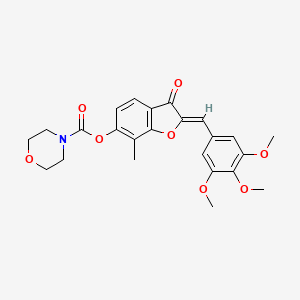
![N-{2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B2467421.png)
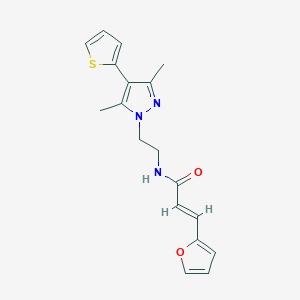
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)
